2-[(4-fluorophenyl)methyl]-5-[(4-methylphenyl)methoxy]-1,2,3,4-tetrahydroisoquinolin-1-one
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Overview
Description
2-[(4-fluorophenyl)methyl]-5-[(4-methylphenyl)methoxy]-1,2,3,4-tetrahydroisoquinolin-1-one is a complex organic compound that belongs to the class of tetrahydroisoquinolines
Preparation Methods
The synthesis of 2-[(4-fluorophenyl)methyl]-5-[(4-methylphenyl)methoxy]-1,2,3,4-tetrahydroisoquinolin-1-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-fluorobenzyl chloride with 4-methylphenol in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization and further functionalization to yield the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
2-[(4-fluorophenyl)methyl]-5-[(4-methylphenyl)methoxy]-1,2,3,4-tetrahydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced isoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or methyl groups are replaced by other functional groups, depending on the reagents and conditions used.
Scientific Research Applications
2-[(4-fluorophenyl)methyl]-5-[(4-methylphenyl)methoxy]-1,2,3,4-tetrahydroisoquinolin-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)methyl]-5-[(4-methylphenyl)methoxy]-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
2-[(4-fluorophenyl)methyl]-5-[(4-methylphenyl)methoxy]-1,2,3,4-tetrahydroisoquinolin-1-one can be compared with other similar compounds, such as:
2-[(4-methoxyphenyl)methyl]-5-[(4-methylphenyl)methoxy]-1,2,3,4-tetrahydroisoquinolin-1-one: This compound has a methoxy group instead of a fluorine atom, which may result in different chemical and biological properties.
2-[(4-chlorophenyl)methyl]-5-[(4-methylphenyl)methoxy]-1,2,3,4-tetrahydroisoquinolin-1-one:
2-[(4-bromophenyl)methyl]-5-[(4-methylphenyl)methoxy]-1,2,3,4-tetrahydroisoquinolin-1-one: The bromine atom may impart different electronic and steric effects compared to fluorine, influencing the compound’s behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-5-[(4-methylphenyl)methoxy]-3,4-dihydroisoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNO2/c1-17-5-7-19(8-6-17)16-28-23-4-2-3-22-21(23)13-14-26(24(22)27)15-18-9-11-20(25)12-10-18/h2-12H,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXILKGGJBABLTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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